molecular formula C20H23NO4 B2799757 Methyl 2-[4-(hexanoylamino)phenoxy]benzenecarboxylate CAS No. 866020-10-2

Methyl 2-[4-(hexanoylamino)phenoxy]benzenecarboxylate

Cat. No.: B2799757
CAS No.: 866020-10-2
M. Wt: 341.407
InChI Key: SEFQIMSKADXBJD-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(hexanoylamino)phenoxy]benzenecarboxylate” is a chemical compound with the molecular formula C20H23NO4 and a molecular weight of 341.4 . It is also known as “methyl 2-(4-hexanamidophenoxy)benzoate” and "Benzoic acid, 2-[4-[(1-oxohexyl)amino]phenoxy]-, methyl ester" .

Scientific Research Applications

  • Allosteric Modifiers of Hemoglobin : Compounds structurally related to Methyl 2-[4-(hexanoylamino)phenoxy]benzenecarboxylate have been studied for their ability to decrease the oxygen affinity of human hemoglobin A. This research is significant in areas requiring reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

  • DNA Fluorescence Probes : Derivatives of benzo[a]phenoxazinium chlorides, which share structural similarities with this compound, have been synthesized and used in photophysical studies with DNA. These studies explore the type of interaction with DNA, revealing significant influences of the functionalised terminal on the interaction type (Alves et al., 2011).

  • Synthesis of (Prop-2-Ynyloxy) Benzene Derivatives : Research has been conducted on the synthesis of benzene derivatives, which are structurally related to this compound. These compounds have shown potential antibacterial and antiurease effects, indicating their utility in combating harmful substances (Batool et al., 2014).

  • Corrosion Inhibitive Behaviour of Schiff Bases : Schiff bases, structurally related to this compound, have been studied for their corrosion inhibitive properties on mild steel surfaces. These studies explore the impact of molecular configuration on corrosion inhibition (Murmu et al., 2019).

  • Interaction with Human Serum Albumin : Studies on phenolic acids and derivatives, including those structurally similar to this compound, have been conducted to investigate their interactions with human serum albumin. The research delves into the structure-affinity relationships and effects on antioxidant activity (Zhang et al., 2018).

Properties

IUPAC Name

methyl 2-[4-(hexanoylamino)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-3-4-5-10-19(22)21-15-11-13-16(14-12-15)25-18-9-7-6-8-17(18)20(23)24-2/h6-9,11-14H,3-5,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFQIMSKADXBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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